molecular formula C7H3BrF2N2 B13667021 2-Amino-5-bromo-3,6-difluorobenzonitrile

2-Amino-5-bromo-3,6-difluorobenzonitrile

Cat. No.: B13667021
M. Wt: 233.01 g/mol
InChI Key: JQZZCZYEOIGOBO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H3BrF2N2 It is a halogenated benzonitrile derivative, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3,6-difluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the halodeboronation of aryl boronic acids. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using sodium methoxide as a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and nitrile formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Amino-5-bromo-3,6-difluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,6-difluorobenzonitrile: Lacks the bromo substituent, resulting in different reactivity and applications.

    2,6-Difluorobenzonitrile: Lacks both the amino and bromo substituents, making it less versatile in chemical reactions.

    4-Bromo-2-fluorobenzonitrile: Contains a different substitution pattern, leading to distinct chemical properties and uses.

Uniqueness

2-Amino-5-bromo-3,6-difluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (bromo and difluoro) and electron-donating (amino) groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H3BrF2N2

Molecular Weight

233.01 g/mol

IUPAC Name

2-amino-5-bromo-3,6-difluorobenzonitrile

InChI

InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2

InChI Key

JQZZCZYEOIGOBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)F

Origin of Product

United States

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